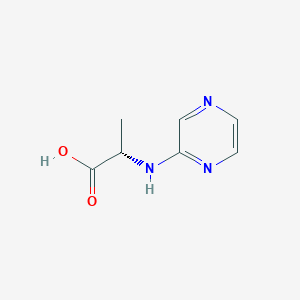

Pyrazinyl-L-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazinyl-L-alanine: is a chemical compound with the molecular formula C7H9N3O2 . It is an amino acid derivative where the pyrazine ring is substituted with an L-alanine moiety. This compound is of interest due to its unique structure, which combines the properties of pyrazine and alanine, making it a valuable subject for various scientific studies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pyrazinyl-L-Alanin erfolgt typischerweise durch die Reaktion von Pyrazin-2-Carbonsäure mit L-Alanin unter bestimmten Bedingungen. Ein übliches Verfahren umfasst die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung der Amidbindung zwischen dem Pyrazinring und dem Alanin zu ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Pyrazinyl-L-Alanin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig automatisierte Syntheseausrüstung und strenge Qualitätskontrollmaßnahmen eingesetzt werden, um Konsistenz und Sicherheit zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Pyrazinyl-L-Alanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Pyrazinring kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Pyrazin-N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können den Pyrazinring in Dihydropyrazin-Derivate umwandeln.

Substitution: Die Amino- und Carboxylgruppen der Alanin-Einheit können an Substitutionsreaktionen teilnehmen und Ester oder Amide bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können als Oxidationsmittel verwendet werden.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind übliche Reduktionsmittel.

Substitution: Alkohole oder Amine in Gegenwart von Säurekatalysatoren können Substitutionsreaktionen ermöglichen.

Hauptprodukte:

Oxidation: Pyrazin-N-Oxid-Derivate.

Reduktion: Dihydropyrazin-Derivate.

Substitution: Ester oder Amide von Pyrazinyl-L-Alanin.

Wissenschaftliche Forschungsanwendungen

Chemie: Pyrazinyl-L-Alanin wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege .

Biologie: In der biologischen Forschung wird Pyrazinyl-L-Alanin auf seine potenzielle Rolle in Stoffwechselwegen und Enzymwirkungen untersucht. Es kann als Modellverbindung dienen, um das Verhalten von Aminosäuren in biologischen Systemen zu verstehen .

Medizin: Seine Struktur ermöglicht Modifikationen, die seine therapeutischen Eigenschaften verbessern können .

Industrie: In der Industrie kann Pyrazinyl-L-Alanin bei der Herstellung von Spezialchemikalien und -materialien eingesetzt werden. Seine einzigartigen Eigenschaften machen es für verschiedene Anwendungen geeignet, unter anderem als Vorläufer bei der Synthese von Polymeren und anderen fortschrittlichen Materialien .

Wirkmechanismus

Der Wirkmechanismus von Pyrazinyl-L-Alanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Pyrazinring kann an π-π-Wechselwirkungen teilnehmen, während die Alanin-Einheit Wasserstoffbrückenbindungen mit biologischen Molekülen bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen .

Wirkmechanismus

The mechanism of action of Pyrazinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can participate in π-π interactions, while the alanine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Phenylalanin: Eine aromatische Aminosäure mit einem Benzolring anstelle eines Pyrazinrings.

L-Tyrosin: Ähnlich wie L-Phenylalanin, aber mit einer Hydroxylgruppe am Benzolring.

L-Tryptophan: Enthält einen Indolring, wodurch es komplexer ist als Pyrazinyl-L-Alanin.

Einzigartigkeit: Pyrazinyl-L-Alanin ist einzigartig durch das Vorhandensein des Pyrazinrings, der ihm besondere chemische und biologische Eigenschaften verleiht. Im Gegensatz zu anderen aromatischen Aminosäuren kann der Pyrazinring an zusätzlichen Arten chemischer Reaktionen und Wechselwirkungen teilnehmen, was ihn zu einer vielseitigen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

Molekularformel |

C7H9N3O2 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

(2S)-2-(pyrazin-2-ylamino)propanoic acid |

InChI |

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-4-8-2-3-9-6/h2-5H,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |

InChI-Schlüssel |

HHPOTEDHKHCARL-YFKPBYRVSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NC1=NC=CN=C1 |

Kanonische SMILES |

CC(C(=O)O)NC1=NC=CN=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)

![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)

![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)

![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)

![3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)

![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)

![4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)

![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)